molecular formula C6H3NO3 B3391564 5-Cyanofuran-3-carboxylic acid CAS No. 1866690-04-1

5-Cyanofuran-3-carboxylic acid

Cat. No. B3391564
CAS RN: 1866690-04-1
M. Wt: 137.09 g/mol
InChI Key: RKXFYNYMNNRANV-UHFFFAOYSA-N
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Description

5-Cyanofuran-3-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 137.09 . The carboxyl group is characterized by a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 137.09 . It should be stored sealed in dry conditions at 2-8°C . More specific physical and chemical properties such as boiling point, solubility, and density are not provided in the search results.

Mechanism of Action

Target of Action

It has been found in complex with cfms tyrosine kinase , suggesting that it may interact with this enzyme. Tyrosine kinases play a crucial role in the regulation of cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

Based on its interaction with cfms tyrosine kinase , it can be hypothesized that it may inhibit the kinase activity, thereby modulating the downstream signaling pathways

Biochemical Pathways

Given its potential interaction with cFMS Tyrosine kinase , it might influence pathways regulated by this enzyme, such as the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway. These pathways are involved in cell proliferation, survival, and differentiation.

Result of Action

If it acts as an inhibitor of cFMS Tyrosine kinase , it could potentially suppress the activation of downstream signaling pathways, leading to altered cell proliferation, survival, and differentiation.

Biochemical Analysis

Biochemical Properties

It is known that furan derivatives can participate in a variety of biochemical reactions . The cyanofuran structure may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Molecular Mechanism

It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 5-Cyanofuran-3-carboxylic acid are not well-characterized. It is possible that the compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

properties

IUPAC Name

5-cyanofuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO3/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXFYNYMNNRANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1866690-04-1
Record name 5-cyanofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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